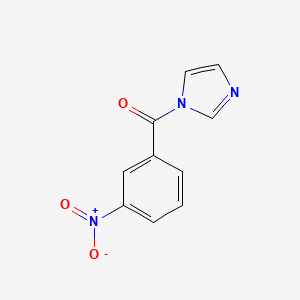

(1H-Imidazol-1-yl)(3-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10(12-5-4-11-7-12)8-2-1-3-9(6-8)13(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQQTPSOQNHFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497156 | |

| Record name | (1H-Imidazol-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61652-82-2 | |

| Record name | (1H-Imidazol-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

Classic Synthetic Approaches to 1-Acylimidazoles: A Critical Review

The most conventional and widely employed method for the synthesis of 1-acylimidazoles, including (1H-Imidazol-1-yl)(3-nitrophenyl)methanone, is the direct acylation of imidazole (B134444) with a corresponding acyl halide. This approach is a cornerstone of heterocyclic chemistry, valued for its straightforwardness and generally reliable outcomes.

The reaction typically involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is often required to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) being frequently utilized to avoid unwanted side reactions.

A representative procedure for a similar nitro-substituted benzoyl imidazole involves dissolving the corresponding nitrobenzoic acid in a suitable solvent like THF, followed by the addition of a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). ajol.info This mixture is typically heated to reflux to facilitate the formation of the acylimidazole. The product is then isolated through precipitation and subsequent purification steps. For instance, in the synthesis of 1-(3,4-dimethoxy-5-nitrobenzoyl)imidazole, the product was obtained as colorless crystals after purification by crystallization. ajol.info

Another classic approach involves the use of 3-nitrobenzoyl chloride, which can be prepared from 3-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting 3-nitrobenzoyl chloride is then reacted with imidazole in the presence of a base to yield the desired product.

While these classical methods are effective, they are not without their drawbacks. The use of acyl chlorides can be problematic due to their moisture sensitivity and the corrosive nature of the HCl byproduct. Furthermore, the use of stoichiometric amounts of base can complicate purification, requiring additional washing steps to remove the resulting salt.

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Ref |

| 3-Nitrobenzoic Acid, Imidazole | 1,1'-Carbonyldiimidazole | Tetrahydrofuran | Reflux | 2 hours | Not Specified | ajol.info |

| 3-Nitrobenzoic Acid | Thionyl Chloride | Not Specified | Reflux | 6 hours | High | |

| p-Nitrobenzoic Acid | Phosphorus Pentachloride | Not Specified | Water Bath | 15-30 min | 90-96% | orgsyn.org |

Innovative and Sustainable Synthetic Routes to this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Catalyst-Free and Transition Metal-Free Protocols

The development of catalyst-free and transition metal-free reactions is a significant area of green chemistry. These methods simplify reaction procedures, reduce costs, and eliminate the potential for metal contamination in the final product. For the synthesis of N-acylimidazoles, catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions.

While specific examples for the catalyst-free synthesis of this compound are not extensively documented, the general principle involves the direct reaction of imidazole with 3-nitrobenzoyl chloride in a suitable solvent at elevated temperatures, obviating the need for a catalyst. The success of such a reaction would depend on the careful optimization of reaction parameters like solvent polarity and temperature to facilitate the nucleophilic substitution. Research has shown that water can sometimes mediate catalyst-free reactions, acting as both a solvent and a promoter.

| Reactants | Solvent | Temperature | Time | Yield | Ref |

| Imidazole, Acyl Halide | Water or other green solvents | Room Temp. to Reflux | Varies | Varies | researchgate.net |

Energy-Efficient Synthesis: Microwave-Assisted and Photochemical Methods

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules, leading to rapid and uniform heating of the reaction mixture.

The synthesis of various imidazole derivatives has been successfully achieved using microwave assistance. niscpr.res.innih.govnih.govderpharmachemica.com For the preparation of this compound, a mixture of imidazole and 3-nitrobenzoyl chloride in a suitable solvent, or even under solvent-free conditions adsorbed on a solid support, could be subjected to microwave irradiation. This technique would likely lead to a significant reduction in reaction time compared to classical heating methods. For instance, the synthesis of other nitro-substituted benzimidazoles has been reported to occur in as little as 8-10 minutes under microwave irradiation. ajol.info

| Reactants | Solvent/Support | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Ref |

| Imidazole derivatives | Ethanol | 100-400 | 80-130 | 8-80 | 46-80 | ajol.infonih.gov |

| Amines, N,N-dimethylacetamide | Solvent-free | Not Specified | Not Specified | Not Specified | Good | niscpr.res.in |

Photochemical Methods:

Photochemical synthesis utilizes light energy to initiate chemical reactions. This method can offer unique reactivity and selectivity that is not achievable through thermal methods. While the direct photochemical synthesis of this compound has not been specifically reported, photochemical methods are known for the synthesis and functionalization of various heterocyclic compounds. A potential photochemical route could involve the generation of a reactive intermediate from either imidazole or the 3-nitrobenzoyl precursor under irradiation, followed by their combination.

Solvent-Minimizing and Solid-Phase Synthetic Strategies

Solvent-Minimizing Strategies:

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together or by using a minimal amount of a high-boiling, recyclable solvent, can lead to improved efficiency and a significant reduction in waste. The microwave-assisted synthesis of imidazole derivatives under solvent-free conditions has been reported to be highly effective. niscpr.res.in

Solid-Phase Synthesis:

Solid-phase synthesis offers several advantages, particularly for the creation of libraries of compounds for drug discovery and other applications. In this technique, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process.

For the synthesis of this compound on a solid phase, imidazole could be immobilized on a suitable resin. The resin-bound imidazole would then be treated with a solution of 3-nitrobenzoyl chloride. After the reaction is complete, the desired product would be cleaved from the solid support. This methodology is particularly amenable to automation and high-throughput synthesis.

Process Optimization and Scalability Considerations in the Synthesis of this compound

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, process optimization would focus on maximizing the yield and purity of the product while minimizing costs and environmental impact.

Key parameters for optimization include:

Reactant Stoichiometry: Fine-tuning the molar ratio of imidazole to 3-nitrobenzoyl chloride (or its precursor) to ensure complete conversion of the limiting reagent and minimize waste.

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst used without compromising reaction efficiency is crucial for reducing costs and simplifying purification.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to achieve the desired outcome in the shortest possible time and with the lowest energy consumption. For instance, the use of continuous flow reactors can offer better control over reaction parameters and facilitate scaling up.

Solvent Selection: Choosing a solvent that is not only effective for the reaction but also safe, environmentally benign, and easily recyclable.

Work-up and Purification: Developing a streamlined and efficient purification protocol to isolate the final product in high purity. This could involve exploring crystallization, extraction, or chromatographic methods that are amenable to large-scale operations.

The scalability of any chosen synthetic route is a critical factor. While classical methods are often scalable, they may generate significant amounts of waste. Microwave-assisted synthesis, while highly efficient on a lab scale, can present challenges for large-scale production, although continuous flow microwave reactors are being developed to address this issue. Catalyst-free and solvent-free methods are often highly desirable for industrial applications due to their inherent simplicity and reduced environmental footprint. Ultimately, a thorough cost-benefit analysis of each potential route is necessary to determine the most viable option for the large-scale production of this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

Comprehensive Analysis of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for (1H-Imidazol-1-yl)(3-nitrophenyl)methanone is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the imidazole (B134444) moiety as a leaving group and the formation of a new acylated product.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the carbonyl carbon of the methanone (B1245722). The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Departure: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the pi bond of the carbonyl group. This is accompanied by the cleavage of the carbon-nitrogen bond, with the imidazole ring departing as the leaving group. Imidazole is a relatively good leaving group because it is the conjugate base of the weakly acidic imidazolium (B1220033) ion.

Product Formation: The final product is the acylated nucleophile.

The reactivity of N-acylimidazoles in these substitution reactions is influenced by both the acyl substituent and the imidazole leaving group. Studies on the hydrolysis of various N-acylimidazoles have provided insights into these reactions. The reaction rates are sensitive to the steric and electronic properties of the acyl group.

The Role of the Imidazole Moiety as an Activated Leaving Group in Acylation

The imidazole ring in this compound serves as an "activated" leaving group, rendering the compound an effective acylating agent. Unlike typical amides, where the amide anion is a very poor leaving group, the imidazole group's departure is facilitated by its ability to stabilize the negative charge that develops in the transition state. The stability of the resulting imidazole anion is a key factor in the compound's reactivity.

The effectiveness of imidazole as a leaving group is enhanced upon protonation. In acidic conditions, the departing imidazole can be protonated to form the imidazolium ion, which is a much better leaving group. Even in neutral or slightly basic conditions, the developing negative charge on the imidazole nitrogen in the transition state is stabilized by resonance within the aromatic imidazole ring.

Kinetic studies on the hydrolysis of N-acylimidazoles have shown that the rate has a moderate dependence on the pKa of the leaving group, which suggests that the carbon-nitrogen bond breaking is not fully advanced in the transition state of the rate-determining step. This is consistent with a mechanism where the attack of the nucleophile is the rate-limiting step or is part of a concerted process.

Stereoelectronic Effects of the 3-Nitrophenyl Group on Reactivity and Selectivity

The 3-nitrophenyl group exerts significant stereoelectronic effects on the reactivity of this compound. The nitro group (-NO2) is a strong electron-withdrawing group, which has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the nitro group, transmitted through both inductive and resonance effects, pulls electron density away from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This enhanced electrophilicity leads to a higher reaction rate compared to N-acylimidazoles with electron-donating or less electron-withdrawing substituents on the phenyl ring.

Stabilization of the Transition State: The electron-withdrawing 3-nitrophenyl group helps to stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate and the transition state leading to it.

Studies on the hydrolysis of substituted N-benzoylimidazoles have demonstrated a positive ρ (rho) value in Hammett plots, confirming that electron-withdrawing substituents on the benzoyl ring accelerate the rate of hydrolysis. This is directly applicable to the 3-nitro substituent in the title compound.

The "stereo" aspect of stereoelectronic effects relates to the spatial arrangement of orbitals. For optimal reactivity, the p-orbitals of the carbonyl group and the aromatic ring should have significant overlap. However, in N-acylimidazoles, there can be considerable twisting around the C-N bond, which can disrupt this conjugation. The precise conformation of this compound would influence the extent of these electronic effects.

Kinetic and Thermodynamic Profiling of Acylation Reactions Mediated by this compound

Kinetics: The rate of acylation reactions involving this compound would be expected to follow a second-order rate law, being first order in the acylating agent and first order in the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be significantly larger than that for the corresponding benzoylimidazole (without the nitro group) due to the electronic effects discussed previously. For example, in the hydroxide-catalyzed hydrolysis of a series of substituted N-benzoylimidazoles, a Hammett plot yielded a ρ value of +1.4, indicating a strong sensitivity to substituents.

Below is a hypothetical data table illustrating the expected trend in second-order rate constants for the hydrolysis of substituted N-benzoylimidazoles, which provides context for the reactivity of the 3-nitro derivative.

| Substituent on Benzoyl Ring | Hammett Sigma (σ) | Relative Rate Constant (k_rel) |

| 4-Methoxy | -0.27 | 0.4 |

| 4-Methyl | -0.17 | 0.6 |

| Hydrogen | 0 | 1 |

| 3-Nitro | 0.71 | ~30 |

| 4-Nitro | 0.78 | ~40 |

This table is illustrative and based on general Hammett correlations for similar reactions.

Thermodynamics: Acylation reactions with this compound are generally thermodynamically favorable, especially with strong nucleophiles. The high reactivity of the starting material places it at a relatively high energy level. The formation of a stable acylated product and the imidazole leaving group results in a negative Gibbs free energy change (ΔG < 0).

Intermediate Characterization and Transition State Analysis

Direct experimental characterization of the tetrahedral intermediate in the reactions of this compound is challenging due to its transient nature. However, its existence is strongly supported by a vast body of evidence from studies of nucleophilic acyl substitution reactions.

Intermediate Structure: The tetrahedral intermediate would have the carbonyl carbon rehybridized from sp² to sp³, with four single bonds to the oxygen, the 3-nitrophenyl group, the imidazole ring, and the incoming nucleophile. The oxygen atom would bear a formal negative charge.

Transition State Analysis: The transition state for the formation of the tetrahedral intermediate is expected to have a structure that is partially formed along the reaction coordinate. The bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken, with a partial negative charge on the oxygen.

For the breakdown of the tetrahedral intermediate, the transition state would involve partial reformation of the C=O double bond and partial breaking of the C-N bond to the imidazole leaving group.

Computational chemistry, specifically density functional theory (DFT), is a powerful tool for analyzing these transient species. Theoretical calculations could provide valuable information on the geometry and energy of the transition states and the intermediate. Such calculations would likely show that the electron-withdrawing 3-nitrophenyl group lowers the activation energy for the reaction by stabilizing the transition state.

A hypothetical reaction coordinate diagram for the nucleophilic acyl substitution reaction is presented below.

Reactants: this compound + Nucleophile

TS1: Transition state for the formation of the tetrahedral intermediate.

Intermediate: The tetrahedral addition compound.

TS2: Transition state for the collapse of the intermediate and expulsion of the leaving group.

Products: Acylated nucleophile + Imidazole.

The relative heights of the energy barriers for the formation and breakdown of the intermediate (TS1 and TS2) determine the rate-limiting step of the reaction.

Advanced Theoretical and Computational Investigations of 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of heterocyclic compounds. nih.gov

Electronic Structure and Molecular Orbitals: The electronic behavior of (1H-Imidazol-1-yl)(3-nitrophenyl)methanone is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEg), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). ijstr.org

Table 1: Representative Frontier Molecular Orbital Data This table presents typical values for similar aromatic ketones calculated using DFT methods, illustrating the expected electronic properties of this compound.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -2.90 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔEg) | 3.95 | Chemical reactivity, stability |

Charge Distribution: Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hyperconjugative interactions, and charge delocalization within a molecule. ijstr.org In this compound, NBO analysis would reveal a significant positive charge on the carbonyl carbon and a negative charge on the oxygen atom, confirming the polar nature of the ketone group. The analysis also quantifies the delocalization of electron density from the imidazole (B134444) ring to the nitrophenyl ring, confirming the occurrence of ICT. ijstr.org Furthermore, Molecular Electrostatic Potential (MEP) analysis can identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the negative potential is expected around the carbonyl oxygen and the nitro group, marking them as centers for electrophilic attack, while positive potential would be found around the hydrogen atoms of the imidazole ring. nih.gov

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

DFT is a robust method for exploring the potential energy surfaces of chemical reactions, allowing for the calculation of reaction energetics and the identification of transition state structures. orientjchem.org While specific experimental studies on the reaction mechanisms of this compound are limited, DFT can provide predictive insights.

Reaction Energetics: Computational studies can model various reactions, such as the reduction of the nitro group to an amine or the hydrolysis of the amide-like bond connecting the imidazole and carbonyl groups. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The difference in energy between the transition state and the reactants gives the activation energy, a key parameter determining the reaction rate. For example, modeling the reduction of the nitro group would involve calculating the thermodynamic stability of potential intermediates and the energy barriers for each step.

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Pathway This table illustrates how DFT can be used to determine the energetics of a proposed reaction, such as hydrolysis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | First energetic barrier | +25.5 |

| Intermediate | Tetrahedral intermediate | +12.0 |

| Transition State 2 | Second energetic barrier | +18.5 |

| Products | 3-Nitrobenzoic acid + Imidazole | -5.0 |

Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations can precisely determine the geometry of these transient structures. A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken. orientjchem.org

Conformational Analysis and Tautomerism Studies via Computational Methods

The three-dimensional structure and potential isomerism of this compound can be thoroughly investigated using computational methods.

Conformational Analysis: The molecule possesses conformational flexibility due to rotation around the single bonds, specifically the bond between the phenyl ring and the carbonyl group, and the bond between the carbonyl group and the imidazole ring. A potential energy surface scan can be performed by systematically rotating these bonds to identify the most stable conformers (energy minima). These studies often reveal that planar or near-planar conformations are disfavored due to steric hindrance, and the most stable structure involves a twisted arrangement of the two rings. mdpi.com

Tautomerism: Tautomerism is a critical consideration for molecules containing an imidazole ring. mdpi.comresearchgate.net Although the nitrogen of the imidazole ring is bonded to the carbonyl carbon in this compound, the possibility of prototropic tautomerism in related imidazole structures has been studied. mdpi.com For instance, in solution, a proton could potentially transfer from an external source or another molecule to the second nitrogen atom of the imidazole ring, though this is less likely for this specific N-acylated imidazole. More relevant to its reactivity is the potential for different tautomeric forms to exist in precursors or products of reactions involving this compound. orientjchem.orgresearchgate.net Computational calculations of the relative energies of possible tautomers are essential to determine their relative populations at equilibrium. researchgate.net

Table 3: Example of Calculated Relative Energies for Molecular Isomers This table provides a representative comparison of energies for different conformers, which is a standard output of computational conformational analysis.

| Isomer | Dihedral Angle (Phenyl-C=O) | Dihedral Angle (C=O-Imidazole) | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | 45° | 20° | 0.00 |

| Conformer B | 90° | 20° | +2.5 |

| Conformer C | 45° | 90° | +4.1 |

| Planar Conformer | 0° | 0° | +8.7 |

Prediction of Spectroscopic Signatures and Molecular Properties from First Principles

First-principles calculations, primarily using DFT, can accurately predict a range of spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. niscpr.res.in

Vibrational Spectra (FT-IR and FT-Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational bands in the infrared (IR) and Raman spectra. ijstr.org By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, N-O symmetric stretch, C-H bend). Such analysis confirms the presence of key functional groups and provides a detailed picture of the molecule's vibrational dynamics. ijstr.org

Table 4: Representative Comparison of Calculated and Experimental Vibrational Frequencies Based on findings for similar molecules, this table shows the typical agreement between calculated (DFT/B3LYP) and experimental vibrational data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | 1695 | 1700 |

| N-O Asymmetric Stretch | Nitro | 1525 | 1530 |

| N-O Symmetric Stretch | Nitro | 1345 | 1350 |

| C-N Stretch | Imidazole-Carbonyl | 1280 | 1290 |

| C-H In-plane Bend | Aromatic Rings | 1155 | 1160 |

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. The calculations can identify the specific electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions. For this compound, the main absorption bands would be attributed to charge-transfer transitions from the imidazole ring to the nitrophenyl system. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comniscpr.res.in These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap.

In Depth Spectroscopic and Crystallographic Elucidation of 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

No experimental ¹H or ¹³C NMR data for (1H-Imidazol-1-yl)(3-nitrophenyl)methanone has been found in the reviewed scientific literature. Therefore, a detailed analysis of chemical shifts, coupling constants, and dynamic NMR studies for this specific compound cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. While general characteristic frequencies for the functional groups present (carbonyl, nitro, imidazole) can be predicted, a detailed analysis based on experimental data for this molecule is not possible. For related compounds, such as 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, the carbonyl (C=O) stretch is reported near 1690–1700 cm⁻¹, and nitro (NO₂) stretches are found around 1500–1350 cm⁻¹.

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

There is no specific experimental mass spectrometry data, including fragmentation patterns or high-resolution mass determination (HRMS), available for this compound in the surveyed literature.

X-ray Crystallography for Solid-State Structure, Hydrogen Bonding, and Supramolecular Assembly

A crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the scientific literature. Consequently, information regarding its solid-state structure, unit cell parameters, space group, bond lengths, bond angles, torsion angles, hydrogen bonding, and supramolecular assembly is unavailable.

Derivatization and Structural Modification Strategies for 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

Systematic Modification of the Imidazole (B134444) Heterocycle

The imidazole ring of (1H-Imidazol-1-yl)(3-nitrophenyl)methanone is a key site for structural variation. Modifications can be introduced by either synthesizing the parent compound from a pre-functionalized imidazole or by direct substitution on the existing imidazole ring.

One common strategy involves the N-acylation of pre-substituted imidazoles with 3-nitrobenzoyl chloride. This approach allows for the introduction of various substituents at the C2, C4, and C5 positions of the imidazole ring. For instance, the use of 2-methylimidazole (B133640) or 4-phenylimidazole (B135205) as starting materials would yield the corresponding substituted analogues. The synthesis of highly twisted N-benzoyl imidazoles has been accomplished through the deprotonation of a substituted imidazole with sodium hydride, followed by the addition of benzoyl chloride. nih.gov This methodology could be adapted to produce a range of N-(3-nitrobenzoyl)imidazoles with varying steric and electronic properties.

Another approach is the direct functionalization of the imidazole ring after the formation of the methanone (B1245722) core. Electrophilic substitution reactions on the imidazole ring, such as halogenation or nitration, can provide precursors for further derivatization. youtube.com For example, halogenated intermediates can undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. It is important to note that the reactivity of the imidazole ring will be influenced by the electron-withdrawing nature of the 3-nitrobenzoyl group.

A variety of substituted imidazole derivatives can be synthesized using different catalytic methods. For instance, one-pot reactions using iodobenzene (B50100) and imidazole in the presence of a copper catalyst can yield N-arylimidazoles. rsc.org While this example illustrates N-arylation, similar principles of catalytic cross-coupling could be explored for C-C bond formation on the imidazole ring of the target molecule.

Table 1: Potential Derivatives from Systematic Modification of the Imidazole Heterocycle

| Substituent Position | Type of Modification | Potential Starting Material for N-acylation |

| C2 | Alkylation | 2-Methylimidazole |

| C4/C5 | Arylation | 4-Phenylimidazole |

| C2 | Halogenation | This compound |

| C4/C5 | Halogenation | This compound |

Functionalization and Variation of the Nitrophenyl Moieties

The 3-nitrophenyl ring offers numerous avenues for structural modification, primarily through two main strategies: utilizing substituted benzoyl chlorides in the initial synthesis or by chemically modifying the nitro group and the aromatic ring of the parent compound.

The synthesis of analogues with different substitution patterns on the phenyl ring can be readily achieved by employing a variety of substituted benzoyl chlorides in the N-acylation of imidazole. This allows for the introduction of a wide range of functional groups at different positions of the phenyl ring, thereby systematically altering the electronic and steric properties of the molecule. For example, using 4-methylbenzoyl chloride or 4-fluorobenzoyl chloride would result in analogues with altered lipophilicity and electronic character. nih.gov The synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one demonstrates the feasibility of incorporating substituted phenyl rings into imidazole-containing structures. mdpi.com

Furthermore, the nitro group itself is a versatile functional handle for derivatization. It can be reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization followed by substitution. libretexts.org The reduction of a nitro group to an amine has been demonstrated in the synthesis of N-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl) phenyl)acetamide. wikipedia.org This transformation opens up a vast chemical space for creating analogues with diverse functionalities. For instance, the resulting aniline (B41778) derivative could be used in amide coupling reactions to introduce a variety of substituents.

Direct electrophilic aromatic substitution on the 3-nitrophenyl ring is generally challenging due to the deactivating nature of both the nitro and the acyl groups. However, nucleophilic aromatic substitution might be possible under specific conditions, particularly if additional activating groups are present on the ring. The introduction of a nitro group has been shown to facilitate direct functionalization in other heterocyclic systems. nih.gov

Table 2: Potential Derivatives from Functionalization of the Nitrophenyl Moiety

| Modification Strategy | Resulting Functional Group | Potential Reagent/Reaction |

| Use of substituted benzoyl chloride | Methylphenyl | 4-Methylbenzoyl chloride |

| Use of substituted benzoyl chloride | Fluorophenyl | 4-Fluorobenzoyl chloride |

| Reduction of nitro group | Amino | SnCl2/HCl or H2/Pd-C |

| Further derivatization of amino group | Amide | Acyl chloride/Amine coupling reagents |

| Further derivatization of amino group | Diazonium salt for Sandmeyer reaction | NaNO2/HCl |

Synthesis of Analogues with Tuned Reactivity and Selectivity Profiles

The synthesis of analogues of this compound with tuned reactivity and selectivity profiles is a key objective for medicinal chemistry and materials science applications. By strategically modifying the core structure, it is possible to influence the compound's electronic properties, conformational preferences, and intermolecular interactions.

The reactivity of N-acyl imidazoles as acyl transfer agents is well-documented and is influenced by the degree of twist in the amide bond. nih.gov The introduction of bulky substituents on either the imidazole or the phenyl ring can enforce a more twisted conformation, potentially enhancing the reactivity of the carbonyl group towards nucleophiles. This principle can be used to design analogues with controlled acylating potential.

The selectivity of the molecule can be tuned by altering the substitution pattern on both rings. For example, in the context of biological activity, modifying the substituents can change the binding affinity and selectivity for a particular protein target. The synthesis of a series of 1H-imidazol-1-yl substituted 8-phenylxanthines as adenosine (B11128) receptor ligands highlights how systematic structural modifications can be used to probe and optimize biological activity. nih.gov

Furthermore, altering the reaction conditions during the synthesis of related compounds can lead to different structural scaffolds, demonstrating that selectivity can be controlled. For instance, the reaction of an aromatic aldehyde and o-phenylenediamine (B120857) can yield either a (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or a quinoxaline, depending on the presence of sulfur in the reaction mixture. rsc.org While this is for a benzimidazole (B57391) analogue, it illustrates how reaction pathways can be directed to produce structurally distinct but related molecules.

The synthesis of chalcone (B49325) derivatives from imidazole-containing aldehydes demonstrates another strategy for creating analogues with extended conjugation and potentially different biological or material properties. researchgate.net The synthesis of (Z)-1-(1H-Imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a derivative of the target compound, was achieved through a Claisen-Schmidt condensation of N-acetyl imidazole with 3-nitrobenzaldehyde, indicating a viable route to such extended systems.

Table 3: Strategies for Tuning Reactivity and Selectivity

| Strategy | Desired Outcome | Example from Related Compounds |

| Introduction of bulky substituents | Increased amide bond twist, enhanced reactivity | Synthesis of highly twisted N-benzoyl imidazoles nih.gov |

| Systematic variation of substituents | Altered biological selectivity | Synthesis of substituted 8-phenylxanthines for adenosine receptors nih.gov |

| Modification of reaction conditions | Formation of different heterocyclic cores | Selective synthesis of benzimidazolyl-methanones vs. quinoxalines rsc.org |

| Extension of conjugation | Altered electronic and photophysical properties | Synthesis of imidazole-containing chalcones researchgate.net |

Emerging Research Frontiers and Unexplored Avenues for 1h Imidazol 1 Yl 3 Nitrophenyl Methanone

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of heterocyclic compounds and nitroaromatics is often challenged by issues of safety, scalability, and reproducibility in traditional batch reactors. mdpi.comnih.gov Automated synthesis and flow chemistry offer powerful solutions to these problems, and their application to the production of (1H-Imidazol-1-yl)(3-nitrophenyl)methanone represents a significant and unexplored research frontier. researchgate.netresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comnih.gov This enhanced control is particularly advantageous for managing highly exothermic or hazardous reactions, such as the nitration steps required to produce nitroaromatic precursors. europa.eu The synthesis of this compound likely involves the acylation of imidazole (B134444) with a 3-nitrobenzoyl derivative. The preparation of the 3-nitrobenzoyl chloride or acid precursor typically involves the nitration of benzoic acid, a process that can be hazardous on a large scale in batch mode. nih.gov A continuous flow setup could mitigate these risks by minimizing the volume of reactive intermediates at any given time. europa.eu

Automated synthesis platforms, which can perform multiple reactions in parallel with robotic handling, could accelerate the exploration of derivatives of this compound. synplechem.comnih.gov By integrating flow reactors into automated systems, libraries of related compounds could be generated rapidly for screening purposes. nih.gov For instance, an automated platform could systematically vary the substituents on either the imidazole or phenyl ring, enabling a rapid exploration of the chemical space around the parent molecule.

Table 1: Comparison of Synthesis Approaches

| Feature | Traditional Batch Synthesis | Proposed Flow/Automated Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic nitration and handling of reactive intermediates. europa.eu | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |

| Scalability | Scaling up can be complex and introduce new safety hazards. nih.gov | More straightforward and safer scale-up by extending operational time or using parallel reactors. researchgate.net |

| Reproducibility | Can be variable due to challenges in controlling mixing and temperature gradients. | High reproducibility due to precise control over reaction parameters. mdpi.com |

| Efficiency | May involve multiple manual workup and purification steps for intermediates. | Potential for integrated multi-step synthesis and in-line purification, reducing manual labor. mdpi.com |

Development of Immobilized or Recyclable Forms of this compound

The principles of green chemistry encourage the use of recyclable reagents and catalysts to minimize waste. nih.gov Developing an immobilized form of this compound or its synthetic precursors is a promising and unexplored avenue. Immobilization involves attaching the molecule to a solid support, such as a polymer resin, which allows for easy separation from the reaction mixture by simple filtration. nih.govresearchgate.net

For example, a precursor like 3-nitrobenzoic acid could be attached to a solid support. This immobilized acid could then be converted to the acyl imidazole in a flow reactor, with the product being cleaved from the support at the final stage. Alternatively, if the compound itself is used as a reagent (for example, as an acylating agent), its immobilization would render it a recyclable, solid-phase reagent. Research has demonstrated the successful immobilization of imidazole-functionalized polymers for use as catalysts, suggesting that similar strategies could be applied here. researchgate.net

The benefits of such an approach would include simplified purification protocols, the potential for reagent recycling, and suitability for integration into continuous flow and automated synthesis systems. nih.gov

Exploration of Novel Reaction Scaffolds and Chemical Space

N-acylimidazoles, such as this compound, are known to be effective acylating agents, acting as activated carboxylic acid derivatives. nih.govgoogle.com This inherent reactivity is a gateway to exploring novel reaction scaffolds and expanding the accessible chemical space for drug discovery and materials science.

The structure of this compound contains multiple reactive sites that can be exploited for further chemical modification:

The Acyl Imidazole Moiety: This group can be used to acylate a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then undergo a vast array of subsequent reactions (e.g., amidation, sulfonylation, diazotization). This opens a pathway to a large family of 3-amino-benzoyl derivatives.

The Aromatic Ring: The phenyl ring can be subjected to further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the influence of the existing substituents.

A systematic exploration of these reactions, potentially accelerated by automated synthesis platforms, could generate large libraries of diverse molecules. nih.gov These libraries could then be screened for biological activity, leading to the discovery of new pharmacological probes or lead compounds. nih.gov The van Leusen imidazole synthesis is a well-established method for creating diverse imidazole-based molecules, and similar strategic thinking could be applied to the derivatization of this compound. mdpi.com

Sustainable and Scalable Synthesis Strategies for Industrial Applications (Chemical Process Focus)

For any chemical compound to be viable for industrial applications, its synthesis must be sustainable, scalable, and economically feasible. nih.govresearchgate.net The development of such a process for this compound is an important, albeit unexplored, research direction. A focus on process chemistry would aim to optimize reaction conditions to maximize yield, minimize waste, and ensure safety on a large scale.

Key considerations for a sustainable and scalable synthesis would include:

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the starting materials into the final product.

Catalyst Selection: Utilizing highly efficient and recyclable catalysts, such as the solid-supported catalysts discussed for imidazole synthesis, to reduce waste and cost. nih.gov

Solvent Choice: Employing greener solvents or solvent-free conditions where possible.

Process Technology: Transitioning from traditional batch processing to continuous flow manufacturing to enhance safety, consistency, and throughput. europa.euresearchgate.net The synthesis of nitroaromatic compounds, in particular, benefits greatly from the safety advantages of flow chemistry. europa.eunih.gov

Table 2: Key Considerations for Scalable Synthesis

| Consideration | Conventional Approach | Proposed Sustainable/Scalable Approach |

|---|---|---|

| Process Mode | Batch processing. | Continuous flow manufacturing. nih.gov |

| Catalysis | Homogeneous catalysts, often difficult to remove and recycle. | Heterogeneous or immobilized catalysts for easy separation and reuse. nih.gov |

| Safety for Nitration | High-risk due to large volumes of strong acids and exothermic reactions. nih.gov | Mitigated risk through microreactors and superior thermal control in flow systems. europa.eu |

| Purification | Often relies on energy-intensive distillation or chromatography. | In-line separation, extraction, or crystallization; use of recyclable solid-phase reagents. researchgate.net |

| Waste Management | Significant solvent and reagent waste. | Minimized waste through higher efficiency, solvent recycling, and atom-economical routes. |

By focusing on these emerging frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for advanced synthesis and discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-Imidazol-1-yl)(3-nitrophenyl)methanone, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, nitro-group reduction of intermediates (e.g., 1-(3-nitrophenyl)-1H-imidazole derivatives) using tin(II) chloride in ethanol under reflux (30–60 minutes) is effective, followed by purification via flash chromatography or reverse-phase HPLC . Optimize reaction temperature (60–80°C) and stoichiometric ratios (e.g., 5:1 molar ratio of reducing agent to substrate) to minimize side products. Monitor progress using TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- FT-IR : Identify functional groups (e.g., carbonyl C=O stretch at ~1680–1700 cm⁻¹, nitro-group vibrations at ~1520 cm⁻¹ and 1345 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm imidazole and aromatic proton environments. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while nitro-substituted phenyl protons appear downfield (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in geometry (e.g., imine configuration, nitro-group orientation) using SHELX programs for structure refinement .

Q. How can X-ray crystallography be employed to confirm the molecular geometry and stereoelectronic properties?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software allows precise determination of bond lengths (e.g., C=O: ~1.21 Å, C-NO₂: ~1.47 Å) and angles (e.g., imidazole ring planarity). For example, the (E)-configuration of imine moieties in analogous compounds was confirmed via SC-XRD, resolving ambiguities from NMR .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting biological activity and electronic properties?

- Methodology :

- DFT : Use B3LYP/6-311G(d,p) basis sets to calculate optimized geometries, frontier molecular orbitals (FMOs), and electrostatic potential maps. Compare computed vibrational frequencies (e.g., carbonyl stretches) with experimental FT-IR/FT-Raman data to validate models .

- Docking : Employ AutoDock4 with flexible sidechains to simulate ligand-receptor interactions. For anti-Candida activity predictions, dock the compound into cytochrome P450 or lanosterol demethylase active sites, using grid-based scoring functions .

Q. How do structural modifications at the 3-nitrophenyl or imidazole moieties influence pharmacological activity, and what experimental approaches validate these effects?

- Methodology :

- Introduce substituents (e.g., methoxy, halogens) at the phenyl ring or imidazole nitrogen. Synthesize analogs via Suzuki coupling or reductive amination .

- Assess anti-fungal activity using microdilution assays (e.g., MIC against Candida spp.) and compare with X-ray/DFT-derived electronic profiles (e.g., nitro-group electron-withdrawing effects) .

Q. What methodologies address discrepancies between experimental and computational data in vibrational spectroscopy studies?

- Methodology :

- Solvent correction : Apply the polarizable continuum model (PCM) in DFT calculations to account for solvent effects on vibrational modes .

- Hybrid analysis : Overlay experimental FT-IR spectra with scaled DFT frequencies (scaling factor: ~0.96–0.98) to identify outliers. Adjust basis sets (e.g., 6-311++G(d,p)) for better agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.